

"comparing the toxicity of Clothianidin-2-Spropanoic acid to parent clothianidin"

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Compound of Interest

Compound Name: Clothianidin-2-S-propanoic acid

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Comparative Toxicity Analysis: Clothianidin and its Metabolites

A comprehensive review of the available toxicological data reveals a significant difference in the toxicity profiles of the neonicotinoid insecticide clothianidin and its primary metabolites. While clothianidin exhibits high toxicity, particularly to non-target insects, its degradation products are generally considered to be significantly less toxic.

This comparison guide synthesizes the current understanding of the toxicity of clothianidin in relation to its key metabolites, providing researchers, scientists, and drug development professionals with a concise overview supported by available experimental data. The primary metabolites discussed include N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG), N-methyl-N'-nitroguanidine (MNG), nitroguanidine (NTG), N-(2-chlorothiazole-5-ylmethyl)-N'-methylurea (TZMU), N-(2-chlorothiazole-5-ylmethyl)-N'-methylguanidine (TMG), and desmethyl-clothianidin (dm-clothianidin).

It is important to note that a direct toxicological comparison for "Clothianidin-2-S-propanoic acid" could not be established from the reviewed literature, suggesting it may be a minor or less-studied metabolite. The focus of this guide is therefore on the more prominently identified degradation products of clothianidin.

Quantitative Toxicity Data Summary



The following table summarizes the available quantitative data comparing the acute oral toxicity of clothianidin and its metabolites to honey bees, a key indicator species for environmental risk assessment.

Compound	Chemical Name	Acute Oral LD50 (μ g/bee)	Toxicity Relative to Clothianidin
Clothianidin	(E)-1-(2-chloro-1,3- thiazol-5-ylmethyl)-3- methyl-2- nitroguanidine	0.0037[1]	-
TMG	N-(2-chlorothiazole-5- ylmethyl)-N'- methylguanidine	>153[1]	>41,351 times less toxic
MNG	N-methyl-N'- nitroguanidine	3.9[1]	~1,054 times less toxic
TZMU	N-(2-chlorothiazole-5- ylmethyl)-N'- methylurea	>153[1]	>41,351 times less toxic
TZNG	N-(2-chlorothiazol-5- ylmethyl)-N'- nitroguanidine	>153[1]	>41,351 times less toxic

Experimental Protocols

The acute oral toxicity data for honey bees presented above are typically determined using standardized laboratory protocols, such as those outlined by the U.S. Environmental Protection Agency (EPA). A general methodology involves:

- Test Organisms: Adult worker honey bees (Apis mellifera) of a uniform age and from a healthy, queen-right colony are used.
- Test Substance Preparation: The test substance (clothianidin or its metabolites) is dissolved in a suitable solvent (e.g., acetone) and then serially diluted in a sucrose solution to achieve a range of treatment concentrations.



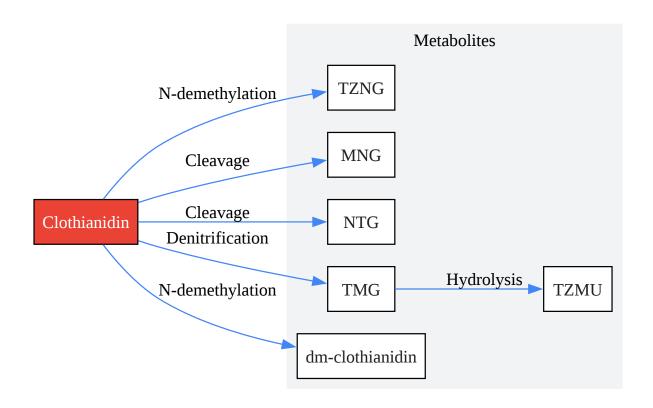
- Exposure: Individual bees or groups of bees are starved for a short period and then fed a
 precise volume of the treated sucrose solution. A control group receives only the sucrose
 solution with the solvent.
- Observation: The bees are monitored for mortality and sublethal effects at specified time intervals (e.g., 4, 24, 48, and 72 hours) after dosing.
- Data Analysis: The mortality data is used to calculate the median lethal dose (LD50), which is the dose estimated to cause mortality in 50% of the test population. Statistical methods such as probit analysis are commonly employed for this calculation.

Signaling Pathways and Metabolism

Clothianidin, like other neonicotinoids, acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to overstimulation of the nerve cells, resulting in paralysis and death.[2][3] The metabolic breakdown of clothianidin in organisms and the environment leads to the formation of various metabolites with altered chemical structures, which in turn affects their ability to bind to nAChRs and exert a toxic effect.

The major metabolic pathways for clothianidin include N-demethylation, cleavage of the nitroguanidine group, and hydrolysis.[4] These transformations generally result in molecules with reduced affinity for the nAChR, leading to lower toxicity.





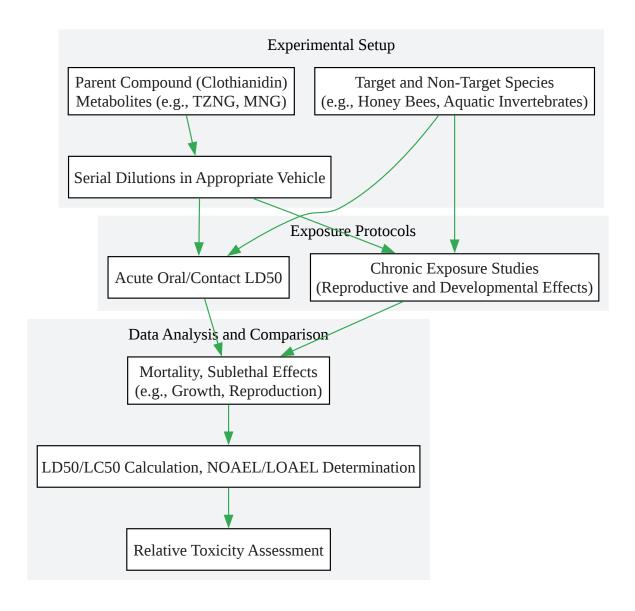
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Metabolic pathway of Clothianidin.

Experimental Workflow for Toxicity Assessment

The process of comparing the toxicity of a parent compound like clothianidin to its metabolites involves a structured experimental workflow.





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Workflow for comparative toxicity testing.

Conclusion

The available scientific evidence strongly indicates that the primary metabolites of clothianidin are substantially less toxic than the parent compound, particularly to sensitive non-target organisms like honey bees. The metabolic processes of N-demethylation and cleavage of the



nitroguanidine moiety effectively detoxify clothianidin. While some studies suggest that certain photolytic degradation products may exhibit increased toxicity, the major identified metabolites (TMG, MNG, TZMU, and TZNG) are considered to be of low toxicological concern relative to clothianidin.[1] Further research into the complete degradation pathway and the toxicity of all potential byproducts would provide a more comprehensive environmental risk profile.

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